1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol

Catalog No.
S940623
CAS No.
2098039-99-5
M.F
C14H15ClO
M. Wt
234.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-...

CAS Number

2098039-99-5

Product Name

1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol

IUPAC Name

1-[3-(2-chlorophenyl)prop-2-ynyl]cyclopentan-1-ol

Molecular Formula

C14H15ClO

Molecular Weight

234.72 g/mol

InChI

InChI=1S/C14H15ClO/c15-13-8-2-1-6-12(13)7-5-11-14(16)9-3-4-10-14/h1-2,6,8,16H,3-4,9-11H2

InChI Key

DNIJJZXAEOPXDT-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CC#CC2=CC=CC=C2Cl)O

Canonical SMILES

C1CCC(C1)(CC#CC2=CC=CC=C2Cl)O

1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol, also referred to as (1-cyclopentanol-(1-yne-3-yl)-phenyl-2-chloro), is an organic compound with the chemical formula C14H15ClO. Information regarding its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in medicinal chemistry or materials science due to the presence of the alkyne moiety and the chlorophenyl group [].


Molecular Structure Analysis

The key features of the molecule include:

  • A cyclopentane ring, a five-membered carbon ring, which forms the core structure [].
  • A hydroxyl group (-OH) attached to one of the carbons in the cyclopentane ring, making it a cyclopentanol [].
  • A prop-2-yn-1-yl group, a three-carbon chain with a terminal alkyne (C≡C) functionality, linked to the cyclopentane ring through a central carbon atom [].
  • A chlorophenyl group, a benzene ring with a chlorine atom attached at the second position, bonded to the central carbon of the prop-2-yn-1-yl group [].

The presence of the alkyne functionality and the chlorophenyl group introduces potential sites for chemical reactions and interactions with other molecules, making this compound an interesting candidate for further investigation [].


Chemical Reactions Analysis

  • Alkyne reactions: The terminal alkyne (C≡C) group can undergo various reactions, including click chemistry for attachment of other molecules, Sonogashira coupling for formation of carbon-carbon bonds, and cycloadditions to form cyclic structures.
  • Chlorine substitution: The chlorine atom on the phenyl ring might be susceptible to nucleophilic substitution reactions with appropriate reagents, leading to the introduction of new functionalities.
  • Alcohol reactions: The hydroxyl group can participate in reactions typical of alcohols, such as esterification, etherification, and oxidation to a carbonyl group.

XLogP3

3.6

Dates

Last modified: 08-16-2023

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